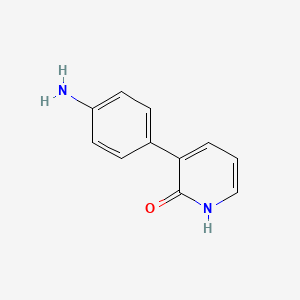

3-(4-Aminophenyl)-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCAQADHMMVACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718587 | |

| Record name | 3-(4-Aminophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-68-3 | |

| Record name | 2(1H)-Pyridinone, 3-(4-aminophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyridinone Core Structures in Chemical Synthesis and Theory

The pyridinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, is a privileged structure in chemical synthesis and medicinal chemistry. frontiersin.orgnih.govsci-hub.se There are two primary isomers, 2-pyridinones and 4-pyridinones, determined by the relative positions of the nitrogen atom and the carbonyl group. nih.govsci-hub.se These structures are of profound interest due to their ability to act as both hydrogen bond donors and acceptors, a crucial feature for molecular interactions with biological targets. nih.govsci-hub.senih.gov

Pyridinones are often employed as bioisosteres for other cyclic structures like phenyls, pyridines, and amides, allowing chemists to fine-tune the physicochemical properties of a molecule, such as its polarity, lipophilicity, and metabolic stability. nih.govsci-hub.se The versatility of the pyridinone core is further underscored by its presence in a wide array of biologically active natural products and synthetic compounds. researchgate.net This has led to their extensive use in fragment-based drug design and as key binding motifs for enzymes like kinases. frontiersin.orgnih.govnih.gov The synthesis of pyridinone derivatives is well-established, often involving condensation reactions that allow for diverse substitutions and the creation of extensive compound libraries for screening. frontiersin.orgnih.gov

Historical Development of Aminophenyl Pyridinone Analogues in Scientific Literature

The exploration of aminophenyl-pyridinone analogues is intrinsically linked to the broader investigation of pyridinone-containing compounds for their pharmacological potential. Early research into pyridinones revealed their capacity to exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. frontiersin.orgnih.govnih.govresearchgate.net This spurred further investigation into various substituted pyridinone derivatives.

The introduction of an aminophenyl group to the pyridinone scaffold represented a significant step in the evolution of this class of compounds. This modification allows for further functionalization and the introduction of additional pharmacophoric features. For instance, the amino group can serve as a key interaction point with biological targets or as a handle for conjugating other molecular fragments.

A notable example in a related class is 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, which serves as an intermediate in the synthesis of Apixaban, a potent and selective inhibitor of coagulation factor Xa. chemicalbook.com While not identical to the subject of this article, the development and application of such analogues highlight the established utility of the aminophenyl-pyridinone framework in medicinal chemistry. The synthesis of these analogues often involves multi-step reaction sequences, starting from readily available precursors. nih.gov

Rationale for Focused Academic Investigation of 3 4 Aminophenyl 1h Pyridin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. fiveable.mee3s-conferences.org For the this compound scaffold, two primary strategic disconnections are paramount:

C3-C4' Bond Disconnection: This is the most intuitive disconnection, breaking the bond between the pyridinone ring and the aminophenyl group. This approach simplifies the synthesis into two key fragments: a functionalized 3-position pyridin-2-one (e.g., a 3-halopyridin-2-one) and a 4-aminophenyl synthon (e.g., 4-aminophenylboronic acid). This strategy heavily relies on cross-coupling reactions, most notably those catalyzed by palladium. fiveable.me

Pyridinone Ring Disconnection: This strategy involves breaking one or more bonds within the heterocyclic ring itself. This leads to acyclic or simpler cyclic precursors. Common approaches include disconnections that lead back to 1,5-dicarbonyl compounds or their equivalents, which can then undergo cyclization with an ammonia (B1221849) source. Another powerful approach is the disconnection of β-enaminones and α,β-unsaturated carbonyl compounds, which can be combined in a Michael addition followed by cyclization. beilstein-journals.orgchemrxiv.org

These disconnections form the basis for the various multi-step synthetic approaches detailed in the following sections. A computer-aided synthesis planning (CASP) approach can also be utilized, combining systematic, template-based, and transformer-based methods to explore diverse disconnection sites and predict viable synthetic routes. rsc.org

Multi-Step Synthesis Approaches to this compound

Building upon the retrosynthetic blueprint, several multi-step pathways have been established for the construction of this compound. These can be broadly categorized into classical and modern catalytic methods. researchgate.net

Classical routes typically involve the construction of the pyridinone ring from acyclic precursors through condensation reactions. While often requiring harsher conditions than modern methods, they represent foundational strategies in heterocyclic chemistry.

One of the most versatile methods for synthesizing substituted pyridinones is the condensation of a 1,5-dicarbonyl compound with ammonia or an ammonium (B1175870) salt, followed by an oxidation step. beilstein-journals.org A related and widely used method is the Guareschi–Thorpe condensation, where cyanoacetamide reacts with a 1,3-diketone to yield a highly substituted 2-pyridone. beilstein-journals.org To synthesize the target molecule, a suitable 1,3-diketone bearing a protected aminophenyl group would be required.

Another approach involves the reaction of azlactones with enamines derived from 1,3-keto esters. nih.gov This leads to the formation of 3,4-dihydropyridin-2(1H)-ones, which can then be oxidized using reagents like manganese dioxide (MnO₂) or ferric chloride (FeCl₃) to furnish the desired aromatic pyridinone ring. nih.gov

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern aryl-aryl bond formation due to their mild reaction conditions, high efficiency, and broad functional group tolerance. nobelprize.orgacs.org The Suzuki-Miyaura coupling is particularly prominent in this context. mdpi.commdpi.com

The general strategy involves the coupling of a 3-halo-1H-pyridin-2-one with a (4-aminophenyl)boronic acid or its ester equivalent. The amino group is often protected (e.g., as a nitro group) during the coupling and deprotected in a subsequent step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. A variety of palladium sources like Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf) have been successfully employed. researchgate.netacs.org

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions used in the synthesis of aryl-substituted pyridines and related heterocycles.

| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodo-imidazo[1,2-a]pyridine | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | Up to 88% | researchgate.net |

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | None | Na₂CO₃ | H₂O/DMF | High | mdpi.com |

| 3-Bromo-2-iodoimidazo[1,2-a]pyridine | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-dioxane/H₂O | Moderate to Good | rsc.org |

| m-bromo-xylene | 2-methoxyphenylboronic acid | Pd(OAc)₂ | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine | Various | 1,4-dioxane | Good | nih.gov |

This table is interactive. Click on headers to sort.

The formation of the pyridinone ring is a critical step that can be achieved through various cyclization strategies. Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes offer a powerful method for the de novo construction of the pyridine (B92270) ring system under mild conditions. nih.gov

Another elegant approach is the intramolecular cyclization of suitably functionalized precursors. For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate (B1235776) produces tetrahydropyridine (B1245486) derivatives, which can be subsequently aromatized to form the pyridinone ring. nih.gov

More recently, novel methods such as the oxidative amination of cyclopentenones have emerged. This process involves an in situ silyl (B83357) enol ether formation, followed by nitrogen atom insertion and aromatization in a one-pot sequence to yield pyridones. chemrxiv.org This method offers high regioselectivity and operational simplicity.

The table below outlines various cyclization strategies for forming pyridinone and related pyridine rings.

| Reaction Type | Key Precursors | Key Features | Reference |

|---|---|---|---|

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Transition-metal catalyzed, de novo ring formation | nih.gov |

| Guareschi–Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Classical method, yields highly substituted 2-pyridones | beilstein-journals.org |

| Azlactone Route | Azlactones, Enamines | Forms dihydropyridinones requiring subsequent oxidation | nih.gov |

| Oxidative Amination | Cyclopentenones | One-pot, mild conditions, high regioselectivity | chemrxiv.org |

| Formal [4+2] Cycloaddition | Thiazolo 2-pyridones, Arynes | Generates complex, sp³-rich scaffolds | acs.org |

This table is interactive. Click on headers to sort.

Novel Synthetic Route Development and Optimization for this compound

The development of novel synthetic routes focuses on improving efficiency, reducing step counts, and enhancing substrate scope. One-pot, multi-component reactions (MCRs) are particularly attractive as they combine several reaction steps into a single operation, minimizing waste and purification efforts. beilstein-journals.orgnih.gov For example, a four-component reaction of an aldehyde, an active methylene (B1212753) compound, an acetophenone (B1666503) derivative, and an ammonia source can directly yield highly substituted pyridines. nih.govacs.org

Optimization of existing protocols is also crucial. This can involve screening different catalysts, ligands, solvents, and bases to improve reaction yields and shorten reaction times. researchgate.net For instance, in palladium-catalyzed couplings, the development of highly active phosphine (B1218219) ligands has enabled the use of less reactive aryl chlorides as substrates. mdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, several green strategies can be implemented.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. nih.govacs.org One-pot, four-component reactions for pyridine synthesis have been shown to be highly efficient under microwave conditions. nih.govacs.org

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key green chemistry goal. mdpi.com Palladium-catalyzed Suzuki couplings have been successfully performed in aqueous media. mdpi.com Solvent-free, or neat, reaction conditions represent an even greener alternative, minimizing solvent waste entirely. nih.gov

Catalysis: The use of catalysts, especially in low loadings, is inherently green as it reduces the amount of stoichiometric reagents required. Palladium-catalyzed reactions are a prime example. nobelprize.org The development of reusable catalysts further enhances the sustainability of the process.

The application of these principles not only reduces the environmental impact of the synthesis but can also lead to more efficient and cost-effective production of this compound.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like this compound, including enhanced reaction control, improved safety, and scalability. While specific flow synthesis protocols for this exact compound are not widely reported, the principles can be applied to key reaction steps.

For instance, the reduction of a nitro-group precursor, such as 3-(4-nitrophenyl)-1H-pyridin-2-one, to the corresponding amine is a reaction well-suited for flow chemistry. Catalytic hydrogenation, a common method for this transformation, can be efficiently performed in a flow reactor packed with a solid-supported catalyst like Palladium on carbon (Pd/C). nih.govacs.org This setup allows for precise control over hydrogen pressure, temperature, and residence time, leading to high conversion rates and minimizing the formation of byproducts. A study on the synthesis of 4-(pyrazol-1-yl)carboxanilides demonstrated a successful catalytic hydrogenation of a nitrophenyl precursor to an aminophenyl derivative under continuous flow conditions. acs.org

Similarly, amidation reactions to build precursors or modify the aminophenyl group can be effectively carried out in flow. acs.org The use of microreactors can facilitate rapid mixing and heat transfer, which is particularly beneficial for highly exothermic or fast reactions.

Catalyst Selection and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and purity in the synthesis of this compound and its precursors.

Catalyst Selection:

Palladium-based catalysts (e.g., Pd/C, Pd(II) complexes): These are frequently used for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the C-C bond between the pyridine and phenyl rings. They are also the catalysts of choice for the reduction of nitro groups to amines. nih.govgoogle.comgoogle.com

Copper catalysts: Copper-catalyzed reactions, such as the Ullmann condensation or copper-catalyzed cyclization reactions, can be employed for the formation of the pyridin-2-one ring or for C-N bond formation. researchgate.net

Iodine: As a Lewis acid catalyst, iodine can facilitate condensation and cyclization reactions, as demonstrated in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org

Ruthenium catalysts: For certain transformations like oxidative carbonylation to form urea (B33335) derivatives from anilines, ruthenium complexes have shown excellent catalytic activity. researchgate.net

Reaction Condition Optimization: The optimization of reaction parameters such as solvent, temperature, and base is crucial. For instance, in a Suzuki-Miyaura coupling, a mixture of an organic solvent (e.g., toluene, THF) and an aqueous base solution (e.g., Na2CO3, K2CO3) is typically used. The temperature is often elevated to ensure a reasonable reaction rate.

In the synthesis of related pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1, a one-pot, two-step sequence was optimized. nih.gov The initial Michael addition-elimination was performed in isopropanol (B130326) with a base like piperidine (B6355638) or KOtBu, followed by a solvent exchange to acetic acid for the cyclodehydration step to form the pyridinone ring. nih.gov The choice of solvent and base can significantly impact the reaction's success and yield.

The following table summarizes optimized conditions for reactions analogous to those potentially used in the synthesis of this compound:

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |

| Catalytic Hydrogenation | Pd/C | Ethanol | Room Temperature | High | nih.govacs.org |

| Suzuki-Miyaura Coupling | Pd(II) complex | Toluene/Water | 80-100 °C | Good to Excellent | |

| Cyclodehydration | Acetic Acid | Acetic Acid | Reflux | Moderate to Good | nih.gov |

| Multi-component Reaction | Iodine | Ethanol | Room Temperature | 93-98% | rsc.org |

Enantioselective and Stereoselective Synthesis Considerations (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, the introduction of stereocenters through modification of the pyridin-2-one ring or its substituents would necessitate enantioselective or stereoselective synthetic methods.

For example, if the dihydropyridinone core is targeted, a stereocenter can be created at the C4 position. The synthesis of 3,4-dihydro-2(1H)-pyridones has been shown to produce a stereogenic center at C4. nih.gov The absolute configuration at this center can be critical for biological activity. nih.gov

Stereoselective cyclization reactions are a key strategy for controlling the stereochemistry of such derivatives. For instance, the Prins cascade cyclization of (E)-5-(arylamino)pent-3-en-1-ols with aldehydes has been used to synthesize trans-fused hexahydro-1H-pyrano[3,4-c]quinolines with high selectivity. acs.org Conversely, using the (Z)-isomer of the starting material leads to the corresponding cis-fused products. acs.org Similarly, light-mediated iridium(III)-catalyzed intramolecular radical carbocyclization and other cyclization methods can offer high levels of stereocontrol. mdpi.com

Should chiral derivatives of this compound be desired, the application of chiral catalysts or auxiliaries in these types of cyclization and bond-forming reactions would be a primary consideration.

Precursor Chemistry and Intermediate Compound Synthesis Relevant to this compound

The synthesis of this compound relies on the availability of suitable precursors. A logical retrosynthetic analysis suggests that the final compound can be assembled from key intermediates.

A plausible synthetic route involves the initial construction of a 3-(4-nitrophenyl)-1H-pyridin-2-one intermediate, followed by the reduction of the nitro group.

Synthesis of 3-(4-nitrophenyl)-1H-pyridin-2-one: This intermediate can be synthesized through several methods common for pyridin-2-one formation. One approach is a multi-component reaction. For example, a variation of the Hantzsch pyridine synthesis or other condensation reactions could be employed. A reaction involving an activated ketone, an aldehyde (4-nitrobenzaldehyde), and an ammonia source is a potential pathway.

Alternatively, a condensation reaction between a pre-formed enamine or enone and a suitable C2 or C3 synthon could be utilized. The synthesis of related 6-(3-aminophenyl)pyridin-2-ol (B112023) involves the reaction of 3-aminobenzaldehyde (B158843) with 2-pyridone under basic conditions. A similar strategy could be adapted using 4-nitrobenzaldehyde (B150856) and a suitable pyridone precursor.

Another powerful method is the Suzuki-Miyaura cross-coupling reaction. This would involve coupling 3-bromo-1H-pyridin-2-one with 4-nitrophenylboronic acid in the presence of a palladium catalyst.

Synthesis of the Aminophenyl Moiety: The final step in this proposed pathway is the reduction of the nitro group of 3-(4-nitrophenyl)-1H-pyridin-2-one. This is a standard transformation in organic synthesis.

Catalytic Hydrogenation: As mentioned previously, this is a clean and efficient method, typically using a palladium, platinum, or nickel catalyst with hydrogen gas. nih.govacs.org

Chemical Reduction: Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid, are also effective for this reduction. A method for synthesizing 4-(4-aminophenyl)-3-morpholinone utilizes iron trichloride (B1173362) as a catalyst and hydrazine (B178648) hydrate (B1144303) as the reducing agent. google.com

The following table outlines key precursor compounds and intermediates:

| Compound Name | Structure | Role in Synthesis |

| 4-Nitrobenzaldehyde | O2N-C6H4-CHO | Starting material for introducing the 4-nitrophenyl group |

| 3-Bromo-1H-pyridin-2-one | C5H3Br(H)NO | Precursor for Suzuki-Miyaura coupling |

| 4-Nitrophenylboronic acid | O2N-C6H4-B(OH)2 | Coupling partner in Suzuki-Miyaura reaction |

| 3-(4-Nitrophenyl)-1H-pyridin-2-one | C11H8N2O3 | Key intermediate before reduction |

| This compound | C11H10N2O | Final Product |

Detailed Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of this compound can be envisioned through several established routes for pyridinone construction. A common and versatile method involves the condensation of various precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring. nih.gov One plausible pathway is the reaction between an enamine derived from a β-keto ester and a cyanoacetamide derivative, or the reaction of an azlactone with an enamine. nih.govnih.gov

A likely synthetic approach involves a multicomponent reaction, for instance, adapting the work of Dehghan et al., which reports high yields for dihydropyridone synthesis in water. nih.gov A potential synthesis could start from 4-aminobenzaldehyde (B1209532), cyanoacetamide, and an active methylene compound like ethyl acetoacetate, catalyzed by an ammonium source.

The general mechanism for such a synthesis, proceeding through a Hantzsch-like pathway, can be broken down into several key stages:

Knoevenagel Condensation: The reaction initiates with the condensation of 4-aminobenzaldehyde with cyanoacetamide to form an arylidene intermediate.

Enamine Formation: Concurrently, ethyl acetoacetate reacts with an ammonia source (e.g., ammonium acetate (B1210297) or carbonate) to generate an enamine in situ.

Michael Addition: The enamine then acts as a nucleophile in a Michael-type addition to the electron-deficient alkene of the arylidene intermediate. nih.gov

Intramolecular Cyclization and Dehydration: The resulting open-chain intermediate undergoes an intramolecular cyclization, where a terminal amino group attacks a carbonyl or cyano group. This is followed by dehydration to yield a dihydropyridinone.

Oxidation: The final step involves the oxidation of the dihydropyridinone to the aromatic this compound. This can sometimes occur spontaneously in air or be facilitated by an oxidizing agent.

An alternative route involves the reaction of azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) with enamines. nih.gov In this scenario, the enamine adds to the azlactone, leading to a tetrahydropyridine derivative which can be subsequently transformed into the desired pyridinone. nih.gov

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for mapping reaction pathways and analyzing the geometry and energy of transition states. youtube.com For the synthesis of this compound, each elementary step proceeds through a specific transition state.

Michael Addition: The transition state for the key C-C bond-forming Michael addition would involve the approach of the nucleophilic carbon of the enamine to the β-carbon of the arylidene intermediate. The geometry would show partial bond formation between these two carbons and a delocalization of negative charge onto the cyano and carbonyl groups.

Cyclization Step: The intramolecular cyclization step is critical for forming the pyridinone ring. The transition state involves the nitrogen atom of an amine function approaching a carbonyl or cyano carbon. This process is characterized by a specific geometry that minimizes steric hindrance while allowing for effective orbital overlap. Finding the minimum energy pathway for this cyclization is key to understanding potential competing side reactions. youtube.com Computational methods like relaxed surface scans can be employed to model this bond formation and identify the transition state geometry. youtube.com

Aromatization: The final oxidation step to form the aromatic pyridinone ring also has a distinct transition state. If it involves hydride elimination, the transition state would feature the partial breaking of two C-H bonds and the formation of a hydrogen molecule, coupled with the reorganization of pi-electrons to achieve aromaticity.

Kinetic Studies and Rate Determining Steps

Michael Addition vs. Cyclization: The relative rates of the Michael addition and the subsequent intramolecular cyclization are crucial. If the Michael adduct is stable and its cyclization is slow, it might be observable or even isolable. Often, the initial C-C bond formation (Michael addition) is the RDS, as it disrupts the stable enamine and arylidene systems.

Influence of Reactants: The rate of the reaction is highly dependent on the electrophilicity of the Michael acceptor and the nucleophilicity of the enamine. youtube.com The 4-amino group on the benzaldehyde (B42025) starting material is an electron-donating group, which slightly reduces the electrophilicity of the conjugated system compared to an unsubstituted benzaldehyde. Conversely, the nucleophilicity of the enamine partner is a critical factor. youtube.com

| Step | Factors Influencing Rate | Potential to be Rate-Determining |

| Knoevenagel Condensation | Catalyst (base), removal of water | Can be slow, but often fast under appropriate catalytic conditions. |

| Michael Addition | Nucleophilicity of enamine, electrophilicity of arylidene intermediate | Often the RDS, as it involves the key C-C bond formation. |

| Intramolecular Cyclization | Steric hindrance, basicity of attacking nitrogen | Can be the RDS, especially if the intermediate is stabilized. |

| Oxidation/Aromatization | Oxidant concentration, steric accessibility of H atoms | Usually fast, but can be the RDS if a specific oxidant is required. |

This table presents a qualitative analysis of potential rate-determining steps in the synthesis of this compound.

Reaction Mechanism of this compound Under Derivatization Conditions

The bifunctional nature of this compound allows for a variety of derivatization reactions at both the aminophenyl and pyridinone moieties.

Reactions at the Aminophenyl Group: The primary aromatic amine is a potent nucleophile and can undergo standard transformations.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding amide. The mechanism is a nucleophilic acyl substitution, where the amino nitrogen attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the amino group into a diazonium salt. This highly versatile intermediate can then be subjected to Sandmeyer or other diazonium coupling reactions to introduce a wide range of substituents.

Reactions at the Pyridinone Ring:

N-Alkylation/N-Arylation: The N-H of the pyridinone ring is acidic and can be deprotonated by a suitable base. The resulting anion is nucleophilic and can react with alkyl halides or other electrophiles to give N-substituted derivatives.

Electrophilic Aromatic Substitution: The pyridinone ring, activated by the NH group and the C3-aryl substituent, can undergo electrophilic substitution (e.g., halogenation, nitration). The position of substitution would be directed by the combined electronic effects of the ring substituents.

Reactions at the Carbonyl Group: While less common, the carbonyl oxygen can be protonated or complexed by a Lewis acid, activating the ring towards certain transformations. It can also be converted to a thiocarbonyl or other functional groups using specific reagents.

For example, the reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of oximes, as seen in related acetyl-substituted pyridinones. researchgate.net This proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

Solvent Effects and Catalysis Mechanisms in Synthetic Transformations

The choice of solvent and catalyst is paramount in directing the reaction pathway and optimizing the yield of this compound.

Solvent Effects:

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can stabilize charged intermediates and transition states through hydrogen bonding. The use of water as a solvent has been shown to significantly improve yields in some dihydropyridone syntheses, potentially due to hydrophobic effects that promote the aggregation of nonpolar reactants. nih.gov

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but leave anions relatively "bare," which can enhance the reactivity of anionic nucleophiles. DMSO has been used in combination with a strong base like t-BuOK to facilitate elimination reactions in related heterocyclic syntheses. beilstein-journals.orgnih.gov

Nonpolar Solvents (e.g., Toluene, THF): These solvents are often used when water needs to be removed (e.g., via a Dean-Stark trap) to drive equilibria towards the product. Solvent-free conditions have also been successfully employed, offering environmental and economic advantages. beilstein-journals.orgnih.gov

Catalysis Mechanisms:

Base Catalysis: Bases like pyridine, potassium tert-butoxide, or ammonium carbonate are frequently used. nih.govresearchgate.net They can act by deprotonating active methylene compounds to generate nucleophiles (in the Knoevenagel condensation) or by facilitating the final elimination/aromatization steps.

Acid Catalysis: Acid catalysts (e.g., H₂SO₄, acetic acid) can activate carbonyl groups towards nucleophilic attack by protonation. nih.gov This is a common strategy in condensation reactions.

Organocatalysis: Chiral organocatalysts have been used for the asymmetric synthesis of dihydropyridones. nih.gov L-proline, for example, can act as a catalyst by forming a nucleophilic enamine intermediate. nih.gov

Metal Catalysis: While many syntheses are transition-metal-free, rsc.org specialized catalysts like nano-magnetic metal-organic frameworks (MOFs) have been developed for the synthesis of related heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.gov These heterogeneous catalysts activate carbonyl groups and provide a surface for the reaction to occur, often allowing for easy separation and recycling. nih.gov

Electrophilic and Nucleophilic Reactivity Profiles of the Pyridinone and Aminophenyl Moieties

The molecule possesses multiple reactive sites, leading to a complex but predictable reactivity profile.

Nucleophilic Sites:

Amino Group Nitrogen: The lone pair on the nitrogen of the 4-aminophenyl group is the most potent nucleophilic site in the molecule. It will readily react with a wide range of electrophiles. masterorganicchemistry.com Its basicity and nucleophilicity are higher than that of the pyridinone nitrogen.

Pyridinone Nitrogen (N-1): After deprotonation, the nitrogen anion of the pyridinone ring becomes a strong nucleophile, capable of reacting with electrophiles like alkyl halides.

Aromatic Carbons (ortho to -NH₂): The powerful electron-donating effect of the amino group strongly activates the ortho positions (C-3' and C-5') of the phenyl ring towards electrophilic aromatic substitution.

Pyridinone Carbons (C-5): The C-5 position of the pyridinone ring is activated by the enamine-like system (N-C=C) and is susceptible to attack by strong electrophiles.

Electrophilic Sites:

Pyridinone Carbonyl Carbon (C-2): The carbonyl carbon is the primary electrophilic center, susceptible to attack by strong nucleophiles.

Pyridinone Carbon (C-6): This carbon is part of a conjugated system and can act as an electrophilic site in Michael-type additions if the ring is appropriately substituted or activated.

Pyridinone Carbon (C-4): This position can also be an electrophilic site, particularly in reactions that proceed via an initial attack at the carbonyl oxygen followed by conjugate addition.

The interplay between these sites is crucial. For example, in an electrophilic substitution reaction, a key question is whether the electrophile will attack the more activated aminophenyl ring or the pyridinone ring. The outcome can often be controlled by the choice of reaction conditions and the nature of the electrophile. Similarly, when reacting with a reagent that can act as both a nucleophile and a base, selective reaction at the amino group versus deprotonation of the pyridinone N-H must be considered.

| Site | Type of Reactivity | Common Reactions |

| Aminophenyl -NH₂ | Nucleophilic | Acylation, Alkylation, Diazotization |

| Aminophenyl Ring | Nucleophilic | Electrophilic Aromatic Substitution (at ortho positions) |

| Pyridinone N-H | Acidic / Nucleophilic (as anion) | Deprotonation, N-Alkylation, N-Arylation |

| Pyridinone C=O | Electrophilic | Nucleophilic Addition, Reduction |

| Pyridinone Ring | Nucleophilic / Electrophilic | Electrophilic Substitution, Nucleophilic Addition |

This table summarizes the primary reactivity profiles of the different moieties within this compound.

Advanced Structural Characterization and Solid State Analysis of 3 4 Aminophenyl 1h Pyridin 2 One

Single Crystal X-ray Diffraction Studies of 3-(4-Aminophenyl)-1H-pyridin-2-one and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, SC-XRD would provide invaluable information on its bond lengths, angles, and the intermolecular forces that govern its crystal packing.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The pyridinone ring contains a hydrogen bond donor (N-H) and an acceptor (C=O), while the aminophenyl group possesses two N-H donor sites. This arrangement facilitates the formation of robust hydrogen-bonding synthons.

Specifically, the classic pyridinone N-H···O=C hydrogen bond is likely to form, creating centrosymmetric dimers or extended chains. Furthermore, the amine group (-NH₂) on the phenyl ring is a potent hydrogen bond donor and is expected to interact with the carbonyl oxygen or the pyridinone nitrogen of adjacent molecules, leading to a complex three-dimensional network.

Table 1: Predicted Crystallographic Data and Interaction Parameters for this compound

| Parameter | Predicted Value/Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for such molecules) |

| Key Hydrogen Bonds | N(pyridinone)-H···O=C(pyridinone)N(amine)-H···O=C(pyridinone)N(amine)-H···N(pyridinone) |

| Hydrogen Bond Distances (Å) | H···A: ~1.8 - 2.2 ÅD···A: ~2.8 - 3.2 Å |

| π-π Stacking | Present between phenyl and/or pyridinone rings |

| Centroid-Centroid Distance | ~3.5 - 4.0 Å |

The conformation of this compound in the solid state is defined by the rotational freedom around the C-C single bond connecting the phenyl and pyridinone rings. The dihedral angle between the planes of these two rings is a key conformational parameter. In related structures, this angle can vary, influenced by the steric and electronic effects of substituents and the demands of the crystal packing. While some degree of planarity might be favored to maximize conjugation, steric hindrance could lead to a twisted conformation. SC-XRD would precisely measure this dihedral angle, providing insight into the molecule's preferred solid-state geometry. Both rings are expected to be largely planar individually.

Powder X-ray Diffraction (PXRD) for Polymorph Screening and Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is used to confirm the identity of a synthesized batch against a known standard and is the primary technique for polymorph screening. Different polymorphs, or crystalline forms, of the same compound can exhibit distinct physical properties, and PXRD can readily distinguish between them.

A PXRD pattern for a crystalline sample of this compound would display a unique set of peaks at specific 2θ angles, which correspond to the d-spacings of the crystal lattice planes according to Bragg's Law. The intensity of these peaks is also characteristic. Polymorph screening would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD to identify any new crystalline forms.

Table 2: Representative Hypothetical PXRD Data for a Crystalline Form of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 85 |

| 24.5 | 3.63 | 50 |

| 28.9 | 3.09 | 70 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule. These two techniques are complementary and together offer a comprehensive vibrational profile.

For this compound, the FT-IR spectrum is expected to show strong absorptions corresponding to the N-H stretching vibrations of both the amine and the pyridinone N-H group, typically in the range of 3200-3500 cm⁻¹. The carbonyl (C=O) stretch of the pyridinone ring would present as a very strong and sharp peak, likely between 1640-1680 cm⁻¹. The presence of hydrogen bonding would typically cause this peak to shift to a lower wavenumber and broaden. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C bonds of the aromatic rings. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| Amine (N-H) | Symmetric Stretch | ~3350 (medium) | Weak |

| Amine (N-H) | Asymmetric Stretch | ~3450 (medium) | Weak |

| Pyridinone (N-H) | Stretch | ~3200-3300 (broad, strong) | Weak |

| Pyridinone (C=O) | Stretch | ~1650 (very strong) | Medium |

| Aromatic/Pyridinone (C=C) | Stretch | ~1450-1620 (multiple, strong) | Strong |

| Amine (N-H) | Bend (Scissoring) | ~1620 (medium) | Weak |

| Aromatic C-H | Out-of-plane Bend | ~750-850 (strong) | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of the connectivity and spatial relationships within this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would show distinct signals for the protons on the aminophenyl and pyridinone rings. The aromatic protons would appear in the downfield region (likely 6.5-8.0 ppm). The two protons of the aminophenyl ring ortho to the amino group would be the most upfield due to the electron-donating effect of the -NH₂ group, while the protons on the pyridinone ring would be influenced by the carbonyl group and the ring nitrogen. The N-H protons of the amine and pyridinone would likely appear as broad singlets.

The ¹³C NMR spectrum would show signals for all 11 unique carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal (typically >160 ppm).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridinone C=O | - | ~162 |

| Pyridinone C3 | - | ~120 |

| Pyridinone C4-H | ~7.6 (d) | ~138 |

| Pyridinone C5-H | ~6.4 (t) | ~105 |

| Pyridinone C6-H | ~7.4 (d) | ~130 |

| Phenyl C1' | - | ~125 |

| Phenyl C2'/C6'-H | ~7.2 (d) | ~129 |

| Phenyl C3'/C5'-H | ~6.6 (d) | ~114 |

| Phenyl C4' | - | ~148 |

| Pyridinone N-H | ~11.5 (br s) | - |

| Amine N-H₂ | ~5.5 (br s) | - |

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between adjacent protons on the pyridinone ring (H4-H5, H5-H6) and on the aminophenyl ring (H2'-H3', H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, even if they are not directly bonded. This would provide insights into the solution-state conformation, particularly the relative orientation of the two rings.

By employing this full suite of analytical techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Solid-State NMR for Polymorphic Forms

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and distinguishing polymorphs. europeanpharmaceuticalreview.comresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties such as solubility, stability, and bioavailability. nih.gov

SSNMR spectroscopy is highly sensitive to the local atomic environment of nuclei. researchgate.net For a compound like this compound, different polymorphic forms would exhibit distinct molecular packing and/or conformational differences in the crystal lattice. These differences result in variations in the chemical shifts of nuclei such as ¹³C and ¹⁵N. europeanpharmaceuticalreview.com For instance, the ¹³C SSNMR spectrum can reveal the number of crystallographically inequivalent molecules within the asymmetric unit cell; if a specific carbon atom shows two distinct peaks, it suggests the presence of two different molecular conformations or arrangements in the crystal lattice. europeanpharmaceuticalreview.com

While specific SSNMR data for this compound is not extensively available in public literature, the principles of the technique allow for a hypothetical analysis. Different polymorphs (Form A, Form B, etc.) would be expected to show unique sets of chemical shifts for the carbon and nitrogen atoms in both the aminophenyl and pyridinone rings. These differences, although potentially small, provide a unique fingerprint for each polymorphic form. nih.gov Advanced SSNMR experiments can further probe internuclear distances and molecular mobility, providing a comprehensive picture of the solid-state structure. osti.gov

Table 1: Hypothetical ¹³C SSNMR Chemical Shift Differences in Polymorphs of this compound

| Carbon Atom Position | Expected Chemical Shift Range (ppm) | Hypothetical Shift in Form A (ppm) | Hypothetical Shift in Form B (ppm) |

| C2 (Pyridinone) | 160-165 | 162.1 | 163.5 |

| C3 (Pyridinone) | 120-125 | 122.5 | 122.8 |

| C4 (Pyridinone) | 138-142 | 140.3 | 139.8 |

| C5 (Pyridinone) | 105-110 | 107.8 | 108.4 |

| C6 (Pyridinone) | 130-135 | 132.4 | 133.1 |

| C1' (Phenyl) | 128-132 | 130.1 | 129.5 |

| C4' (Phenyl) | 145-150 | 147.6 | 148.2 |

Note: This table is illustrative and based on general principles of SSNMR spectroscopy. Actual values would require experimental determination.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. libretexts.org For this compound (molecular formula: C₁₁H₁₀N₂O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov The nominal molecular weight is 186.21 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 186. The fragmentation of this ion provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds adjacent to functional groups and the loss of stable neutral molecules. libretexts.orgmiamioh.edu

Key expected fragmentation patterns for this compound include:

Loss of CO: The pyridinone ring can lose a molecule of carbon monoxide (28 Da), a common fragmentation for lactam structures, leading to a fragment ion at m/z 158.

Cleavage of the C-N bond: The bond between the phenyl ring and the amino group or the bond connecting the phenyl group to the pyridinone ring can cleave.

Fission of the pyridinone ring: The pyridinone ring itself can undergo cleavage, leading to various smaller fragments.

Loss of H: Loss of a hydrogen atom from the molecular ion can lead to an [M-1]⁺ peak at m/z 185.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 186 | [C₁₁H₁₀N₂O]⁺˙ | (Molecular Ion) |

| 185 | [C₁₁H₉N₂O]⁺ | H˙ |

| 158 | [C₁₀H₁₀N₂]⁺˙ | CO |

| 119 | [C₇H₇N₂]⁺ | C₄H₃O˙ |

| 92 | [C₆H₆N]⁺ | C₅H₄NO˙ |

Note: This table represents predicted fragmentation patterns based on the compound's structure. Experimental verification is required.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit circular dichroism (CD). However, chiroptical techniques like CD spectroscopy would be indispensable for the characterization of its chiral derivatives. mdpi.comacs.org Chirality could be introduced into the molecule, for example, by synthesizing an enantiomerically pure derivative through the amino group or by substitution on the pyridinone or phenyl rings with a chiral moiety.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique provides information about the absolute configuration and conformation of chiral compounds in solution. rsc.org

If a chiral center were introduced, for instance, by creating a derivative such as (R)- or (S)-3-(4-(1-phenylethylamino)phenyl)-1H-pyridin-2-one, the two enantiomers would produce mirror-image CD spectra. mdpi.com The sign of the Cotton effects (positive or negative peaks) in the CD spectrum, particularly those corresponding to the electronic transitions of the aromatic and pyridinone chromophores, could be correlated with the absolute configuration of the stereocenter, often with the aid of quantum chemical calculations. mdpi.com

The binding of a chiral derivative to a biological macromolecule or the formation of supramolecular assemblies could also be monitored by CD, as such interactions often induce significant changes in the chiroptical signature. rsc.orgmdpi.com

Table 3: Illustrative Application of Circular Dichroism for a Hypothetical Chiral Derivative

| Hypothetical Chiral Derivative | Wavelength of Major Electronic Transition (nm) | Expected Cotton Effect in CD Spectrum | Implication |

| (R)-enantiomer | ~280 | Positive | Defines the absolute configuration as 'R' based on empirical rules or computational models. |

| (S)-enantiomer | ~280 | Negative | Mirror-image spectrum confirms the enantiomeric relationship. |

| Racemic Mixture | ~280 | No Signal | Equal amounts of enantiomers cancel out the CD signal. |

Note: This table is a conceptual illustration of how CD spectroscopy would be applied. The specific wavelengths and signs of Cotton effects are hypothetical.

In-Depth Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry studies focused specifically on the compound this compound.

While research exists for structurally related compounds, such as other aminophenyl-substituted heterocycles or different pyridin-2-one derivatives, these findings cannot be directly extrapolated to this compound due to the specific arrangement of its phenyl and pyridinone rings and the precise location of the amino substituent. Even small structural changes can significantly alter a molecule's electronic properties, conformational preferences, and intermolecular interactions.

The requested in-depth analysis, which would cover topics from Density Functional Theory (DFT) studies on ground state properties to the simulation of its spectroscopic signatures (NMR, IR, UV-Vis), appears to be a novel area for investigation. The absence of such dedicated computational research highlights an opportunity for future studies to characterize this compound and elucidate its fundamental chemical and physical properties. Such work would be invaluable for assessing its potential in various scientific and technological applications.

At present, without specific computational data from dedicated research on this compound, a scientifically accurate and detailed article covering the specified theoretical aspects cannot be generated.

Theoretical and Computational Chemistry Approaches to 3 4 Aminophenyl 1h Pyridin 2 One

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolving behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details about conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent.

For 3-(4-Aminophenyl)-1H-pyridin-2-one, MD simulations would be instrumental in understanding its structural flexibility. The molecule possesses several rotatable bonds, for instance, around the C-C bond connecting the phenyl and pyridinone rings. The conformational landscape of pyridone adenine (B156593) dinucleotides, which are structurally related, has been successfully explored using MD simulations, revealing preferences for specific spatial arrangements (syn vs. anti conformations). nih.gov A similar approach for this compound would elucidate its preferred three-dimensional structures in different environments.

The explicit inclusion of solvent molecules in MD simulations is crucial for accurately modeling solvent effects. The interactions between the aminophenyl and pyridinone moieties with solvent molecules, such as water, can significantly influence the compound's conformation and properties. For instance, the pyridone's carbonyl and amine groups, along with the aminophenyl group, are capable of forming hydrogen bonds. MD simulations can quantify the strength and lifetime of these hydrogen bonds with surrounding water molecules. Studies on similar heterocyclic compounds have shown that simulations can reveal how solvent molecules arrange themselves around the solute and how these interactions fluctuate over time. acs.org For example, simulations on N,N-dimethylaminoacrylonitrile in water showed that while hydrogen bonding to the cyano nitrogen was weak, it was more pronounced and variable in methanol. acs.org Such insights are critical for understanding the solubility and reactivity of this compound in various media.

Furthermore, MD simulations can be employed to calculate binding free energies between a ligand and a protein, a technique often used in drug discovery. nih.gov While the focus here is on non-biological properties, the same principles can be applied to understand the interaction of this compound with other molecules or surfaces. For instance, MD simulations have been used to study the adsorption of pyridine (B92270) derivatives onto metal surfaces. mdpi.com

A typical MD simulation setup for studying this compound in an aqueous solution would involve the parameters outlined in the table below.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | A model to represent the solvent molecules. | TIP3P, SPC/E for water |

| System Size | The number of atoms in the simulation box. | Typically >10,000 atoms |

| Boundary Conditions | To mimic an infinite system and avoid edge effects. | Periodic Boundary Conditions |

| Ensemble | The statistical mechanical ensemble to be simulated. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |

By analyzing the trajectory of the atoms over the course of the simulation, a wealth of information regarding the dynamic behavior and solvent effects on this compound can be obtained.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. nih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimentally measured property. For non-biological properties, QSPR can be used to predict a wide range of physicochemical characteristics such as boiling point, melting point, solubility, and molar refractivity. nih.govmdpi.comnih.gov

The development of a QSPR model for this compound and its derivatives would involve several key steps. First, a dataset of compounds with known experimental values for the property of interest would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as follows:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wisdomlib.orgonlinescientificresearch.com

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity. mdpi.comwisdomlib.org

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector regression, is used to build the QSPR model. nih.govnih.govwisdomlib.org The robustness and predictive power of the resulting model are then validated using various statistical techniques. mdpi.com

QSPR studies on pyridinone derivatives have been successfully used to model their biological activities, and the same methodologies can be applied to their non-biological properties. mdpi.comwisdomlib.orgonlinescientificresearch.com For example, a QSPR study on 4-pyridone derivatives identified electronic potential, dipole moment, partition coefficient, and molar refractivity as key descriptors for predicting their antimalarial activity. mdpi.com Similarly, a QSPR analysis of the physical properties of antituberculosis drugs and benzenoid hydrocarbons has been demonstrated using topological indices. nih.govnih.govresearchgate.netrefaad.com

The table below presents a selection of molecular descriptors that could be relevant for developing a QSPR model for this compound and its analogs.

Table 2: Examples of Molecular Descriptors for QSPR Studies of Pyridinone Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Topological | Zagreb indices, Randić index | Molecular branching and complexity |

| Geometrical | Molecular surface area, Molecular volume | Size and shape of the molecule |

| Electronic | HOMO energy, LUMO energy, Dipole moment | Electron-donating/accepting ability, Polarity |

| Physicochemical | LogP, Molar refractivity | Lipophilicity, Molar polarizability |

By establishing a reliable QSPR model, the properties of new, unsynthesized derivatives of this compound could be predicted, thereby guiding experimental efforts towards compounds with desired characteristics.

Chemical Modification, Derivatization, and Analog Synthesis of 3 4 Aminophenyl 1h Pyridin 2 One

Functionalization at the Amino Group of the Phenyl Moiety

The primary amino group attached to the phenyl ring is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

Acylation: The amino group of 3-(4-aminophenyl)-1H-pyridin-2-one can be readily acylated using various acylating agents such as acyl chlorides or anhydrides. nih.gov This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction with substituted benzoyl chlorides in a mixture of pyridine (B92270) and acetone (B3395972) yields the corresponding N-acyl derivatives. nih.gov A one-pot method for the acylation of aromatic amines using diethyl malonate has also been reported, which can be applicable to this substrate. google.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. google.com More controlled methods, such as hydrogen autotransfer reactions catalyzed by transition metals, offer a more efficient route to N-alkylated amines. acs.org Another approach involves the use of ortho-quinone methides in the presence of an acid catalyst, which can lead to selective N-alkylation. acs.org

Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. google.com For example, reaction with p-nitrobenzenesulfonyl chloride under alkaline conditions yields the corresponding sulfonamide derivative. google.com This functionalization is important for introducing moieties that can act as hydrogen bond donors and acceptors.

A representative set of these reactions is presented in the table below.

| Reagent | Reaction Type | Product |

| Acyl Chloride | Acylation | N-Acyl-3-(4-aminophenyl)-1H-pyridin-2-one |

| Alkyl Halide | Alkylation | N-Alkyl-3-(4-aminophenyl)-1H-pyridin-2-one |

| Sulfonyl Chloride | Sulfonylation | N-Sulfonyl-3-(4-aminophenyl)-1H-pyridin-2-one |

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). gsconlinepress.comnih.gov This reaction is typically catalyzed by an acid or base and often involves heating. gsconlinepress.com The formation of the azomethine group (-N=CH-) introduces a new point of structural diversity. A variety of aromatic and heterocyclic aldehydes can be used to generate a library of Schiff base derivatives. researchgate.net These derivatives are of interest due to their potential biological activities. ijacskros.commdpi.com

The general reaction for Schiff base formation is outlined below:

This compound + R-CHO ⇌ 3-(4-((R-ylidene)amino)phenyl)-1H-pyridin-2-one + H₂O

Substitutions and Modifications on the Pyridinone Ring System

The pyridinone ring, while less reactive than the aminophenyl moiety, can also be functionalized to introduce further structural diversity.

Electrophilic aromatic substitution (EAS) on the pyridinone ring allows for the introduction of various substituents. The position of substitution is directed by the existing groups on the ring. Common EAS reactions include nitration, halogenation, and sulfonation. minia.edu.egpressbooks.pubmasterorganicchemistry.com For example, nitration can be achieved using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents already present on the ring. researchgate.netacs.org

The nitrogen atom within the pyridinone ring can undergo alkylation and acylation. N-alkylation is typically achieved by treating the pyridinone with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. worktribe.com The tautomeric nature of the 2-hydroxypyridine/pyridin-2(1H)-one system can lead to a mixture of N- and O-alkylated products, with the ratio often depending on the solvent and reaction conditions. worktribe.comekb.eg N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base. nih.govresearchgate.net

The table below summarizes some potential modifications on the pyridinone ring.

| Reaction Type | Reagent | Product |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted this compound |

| N-Alkylation | Alkyl Halide, Base | 1-Alkyl-3-(4-aminophenyl)-1H-pyridin-2-one |

| N-Acylation | Acyl Chloride, Base | 1-Acyl-3-(4-aminophenyl)-1H-pyridin-2-one |

Development of Libraries of this compound Derivatives

The chemical reactivity of both the aminophenyl and pyridinone moieties allows for the combinatorial synthesis of large libraries of derivatives. researchgate.net By systematically varying the substituents at different positions, a wide range of analogs can be generated. For instance, a library of 3-aminopyridin-2-one derivatives has been synthesized using Suzuki cross-coupling reactions to introduce various aryl and heteroaryl groups at the C5-position of the pyridinone ring. researchgate.net Similarly, libraries of 3-(4-aminophenyl)-coumarin derivatives have been prepared through amide coupling reactions. nih.gov These libraries are valuable resources for screening for biological activity and for structure-activity relationship (SAR) studies. vulcanchem.com The development of efficient, high-throughput synthesis methods is key to expanding the chemical space around this scaffold. nih.gov

Structure-Reactivity Relationships in Derivatized this compound Compounds

The chemical reactivity of this compound is primarily dictated by the interplay of its three key structural components: the pyridin-2-one ring, the aminophenyl group, and the linkage between them. Modifications to any of these parts can significantly alter the molecule's electronic properties, steric profile, and, consequently, its reactivity in various chemical transformations. Structure-reactivity relationship (SAR) studies, while not extensively documented for this exact molecule, can be inferred from research on analogous structures.

The pyridin-2-one moiety itself possesses a rich chemical character. The nitrogen atom in the ring can act as a nucleophile or a directing group in metal-catalyzed reactions. researchgate.net The carbonyl oxygen offers a coordination site for metals, and the C-H bonds of the ring are susceptible to activation and functionalization. The aminophenyl group contains a nucleophilic amino group and an aromatic ring that can undergo electrophilic substitution. The relative orientation of these groups creates a unique electronic environment that influences the reactivity of the entire molecule.

Research on related compounds provides insights into the potential SAR of derivatized this compound. For instance, in studies on other heterocyclic systems, the position of nitrogen atoms is crucial for biological activity and chemical reactivity. nih.gov The introduction of substituents on the pyridine or phenyl ring can have profound effects.

Key Reactivity Centers and the Influence of Substituents:

Amino Group (NH2): This is a primary site for reactions such as acylation, alkylation, and diazotization. The nucleophilicity of this group can be modulated by substituents on the phenyl ring. Electron-withdrawing groups (e.g., -NO2, -CN) will decrease its reactivity, while electron-donating groups (e.g., -OCH3, -CH3) will enhance it.

Pyridinone Ring: The C-H bonds of the pyridinone ring are targets for functionalization, often guided by the directing effect of the ring nitrogen or the carbonyl oxygen. In a related compound, 3-amino-1-methyl-1H-pyridin-2-one, the pyridone moiety acts as an efficient bidentate N,O-directing group in palladium-catalyzed C-H activation. researchgate.net This suggests that the pyridinone part of this compound can direct reactions to specific positions.

Phenyl Ring: The C-H bonds ortho and meta to the amino group are potential sites for electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-directing group. Since the para position is occupied by the pyridinone ring, electrophilic attack is favored at the ortho positions.

| Modification Site | Type of Substituent | Effect on Reactivity | Example Reaction | Reference |

| Amino Group (N-alkylation/acylation) | Alkyl, Acyl | Decreases nucleophilicity; can introduce steric hindrance. Can also serve as a directing group. | Amide coupling, Reductive amination | nih.gov |

| Phenyl Ring (ortho to amino) | Electron-Withdrawing (e.g., -Cl, -F) | Decreases the basicity of the amino group; can influence reaction regioselectivity. | Electrophilic substitution | nih.gov |

| Phenyl Ring (ortho to amino) | Electron-Donating (e.g., -OCH3) | Increases the nucleophilicity of the amino group and the ring. | Electrophilic substitution | nih.gov |

| Pyridinone Ring (N1-position) | Alkyl (e.g., -CH3) | Can enhance the directing group ability of the pyridone system. | Metal-catalyzed C-H activation | researchgate.net |

| Pyridinone Ring (C4, C5, C6 positions) | Halogens, Alkyls | Alters the electronic properties of the ring, potentially influencing its role in cycloaddition or coupling reactions. | Suzuki coupling, Cyclization | researchgate.netnih.gov |

Studies on complex derivatives containing pyridinone cores show that even small changes, like the position of a methyl group on the pyridine ring, can lead to improved potency in biological assays, highlighting the sensitivity of the structure to modification. researchgate.net Similarly, in other heterocyclic scaffolds, the introduction of a basic nitrogen in a side chain, such as a pyridine ring, is often preferred for certain inhibitory activities. nih.gov This suggests that the inherent basicity of the pyridine nitrogen in the this compound structure is a key feature influencing its interactions and reactivity.

Regioselective Synthesis of New Analogs

The regioselective synthesis of new analogs of this compound is crucial for exploring its chemical space and developing derivatives with tailored properties. Directing group strategies have emerged as a powerful tool for achieving site-selective C-H functionalization, enabling the precise introduction of new chemical moieties. researchgate.netsci-hub.se

A particularly relevant methodology involves the use of the pyridone fragment itself as a directing group. Research has demonstrated that 3-amino-1-methyl-1H-pyridin-2-one (AMP), a close analog of the core structure, can act as an efficient built-in bidentate N,O-directing group. researchgate.net This chelation-assisted strategy facilitates metal-catalyzed C-H activation at specific positions.

Copper- and Palladium-Catalyzed C-H Functionalization:

Researchers have developed an operationally simple method using 3-amino-1-methyl-1H-pyridin-2-one (AMP) as an inbuilt directing group for copper(II)-catalyzed ortho-amination of the β-C(sp²)-H bonds of arenes and heteroarenes. researchgate.net This reaction proceeds without the need for additional additives and exhibits exclusive site selectivity and excellent tolerance for various functional groups. The methodology allows for the coupling of a broad range of amines, including heterocyclic and secondary aliphatic amines. researchgate.net This suggests that the amino group on the phenyl ring of this compound could be acylated with a group that then directs functionalization onto the pyridinone ring, or conversely, the pyridinone could direct functionalization onto the phenyl ring.

Similarly, palladium(II)-catalyzed coupling reactions have been achieved using the AMP directing group for the functionalization of sp² carbons. researchgate.net This approach has been used for selective arylation and even for deuterium (B1214612) incorporation at specific C(sp²)-positions of pyridone-containing phenylacetic acid derivatives. researchgate.net

The table below outlines a general strategy for regioselective synthesis based on these findings.

| Target Position | Reaction Type | Catalyst/Reagents | Directing Group | Key Findings | Reference |

| Phenyl Ring (ortho to amino) | C-H Amination | Cu(II) salt | N-acyl group derived from the amino group | A directing group installed on the amine can direct ortho-amination. | researchgate.net |

| Pyridinone Ring (e.g., C4) | C-H Arylation | Pd(II) catalyst, Aryl halide | Pyridone N,O-chelation | The pyridone moiety can direct functionalization to its own ring or an attached aryl ring. | researchgate.net |

| Pyridinone Ring (e.g., C4) | C-H Deuteration | Pd(II) catalyst, D₂O | Pyridone N,O-chelation | High levels of deuterium incorporation (>97%) can be achieved site-selectively. | researchgate.net |

Multicomponent Reactions:

Another powerful strategy for generating analogs is through multicomponent reactions (MCRs). While not specifically detailed for this compound, MCRs are widely used for the efficient synthesis of highly substituted pyridinone and quinoline (B57606) systems. nih.govresearchgate.net For instance, a one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives has been reported using Meldrum's acid, methyl acetoacetate (B1235776), a benzaldehyde (B42025) derivative, and ammonium (B1175870) acetate (B1210297). nih.gov Adapting such a strategy, where 4-aminobenzaldehyde (B1209532) is used as a starting component, could provide a convergent route to a library of this compound analogs with diverse substitutions on the pyridinone ring.

The synthesis of 3-amino-4-arylpyridin-2(1H)-ones has been achieved through the reaction of azlactones with enamines of ethyl acetoacetate, followed by cyclization and hydrolysis, demonstrating a pathway to build the substituted pyridinone core. nih.gov These methods highlight the potential for constructing novel analogs of this compound by carefully selecting the appropriate building blocks and reaction conditions.

Polymerization or Oligomerization of this compound (if used as a monomer)

The bifunctional nature of this compound, possessing a reactive amino group and a pyridinone ring, makes it a potential candidate for use as a monomer in polymerization reactions. The amino group can participate in step-growth polymerization to form polyamides, polyimides, or other related polymers. The heterocyclic pyridinone ring can be incorporated into the polymer backbone, imparting specific properties such as thermal stability, solubility, and flame resistance.

Synthesis of Poly(pyridine amide)s:

Aromatic polyamides containing heterocyclic units are known for their high performance, including excellent thermal stability. tandfonline.com The synthesis of new polyamides is often achieved through the polycondensation of a diamine monomer with a diacid chloride. This compound, with its primary amino group, can serve as a monomer in such reactions. For it to act as a diamine, a second reactive site, such as another amino group, would need to be present or introduced. However, it can also be used to create polymers where it is a pendant group or an end-capper.

A more direct route to polymerization involves converting the parent molecule into a di-functional monomer suitable for polycondensation. For example, a related compound, 2,6-bis(4-aminophenyl)-4-(4-trifluoromethylphenyl)pyridine, was first converted to a diiodide derivative. bohrium.com This diiodide was then used in a palladium-catalyzed carbonylation polymerization with various diamines and carbon monoxide to produce a series of new aromatic fluorinated poly(pyridine amide)s. bohrium.com These resulting polyamides exhibited high thermal stability, with 5% weight loss temperatures between 428–498°C, and were classified as "self-extinguishing polymers". bohrium.com

This approach suggests a viable pathway for utilizing this compound in polymer synthesis:

Monomer Modification: Introduction of a second reactive group (e.g., another amine, a carboxylic acid, or a halide) onto the this compound scaffold.

Polymerization: Step-growth polymerization of the modified monomer with a suitable comonomer. For instance, a dicarboxylic acid derivative of the title compound could be reacted with a diamine, or a diamino derivative could be reacted with a diacid chloride.

The table below outlines a potential polymerization scheme.

| Polymer Type | Monomer A | Monomer B | Polymerization Method | Potential Polymer Properties | Reference |

| Aromatic Polyamide | Diacid chloride derivative of this compound | Aromatic Diamine (e.g., 1,4-phenylenediamine) | Low-temperature solution polycondensation | High thermal stability, good solubility in aprotic solvents, flame resistance. | tandfonline.combohrium.com |

| Aromatic Poly(amide-imide) | Amine-dicarboxylic acid monomer derived from this compound | N/A (Self-polycondensation) | Direct polycondensation using phosphite (B83602) catalysts | High thermal stability, formation of hyperbranched structures. | scispace.com |

It is also worth noting that under certain conditions, polymerization may not be favorable. For example, attempts to form polyaniline layers by electrochemical oxidation of aminophenyl groups grafted onto a gold electrode were unsuccessful, presumably because the electrochemically generated radicals were not close enough to recombine efficiently. acs.org This highlights the importance of reaction conditions and monomer architecture in achieving successful polymerization.

Future Directions and Emerging Research Avenues in 3 4 Aminophenyl 1h Pyridin 2 One Chemistry

Exploration of New Synthetic Paradigms for the Pyridinone Core

The synthesis of the pyridinone ring is a well-established area of research, yet the quest for more efficient, sustainable, and diverse synthetic methodologies remains a priority. iipseries.orgresearchgate.net Traditionally, the formation of the pyridinone core has been achieved through two primary approaches: the modification of a pre-existing pyridine (B92270) or related six-membered ring, or the cyclization of acyclic precursors. frontiersin.orgnih.gov